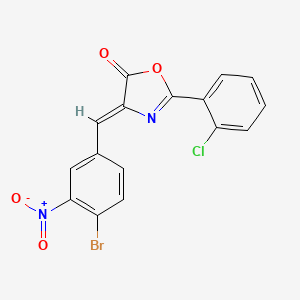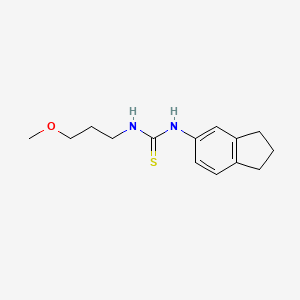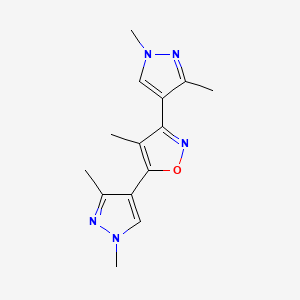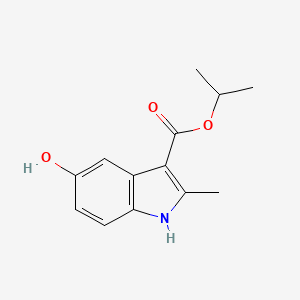
4-(4-bromo-3-nitrobenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one
Übersicht
Beschreibung
4-(4-bromo-3-nitrobenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one, commonly known as BNOX, is a chemical compound that has received attention in the field of medicinal chemistry due to its potential biological activities. BNOX belongs to the family of oxazole derivatives, which are known for their diverse pharmacological properties.
Wirkmechanismus
The exact mechanism of action of BNOX is not fully understood. However, studies have suggested that BNOX may exert its biological activities by interacting with various cellular targets. For instance, BNOX has been reported to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its anticancer activity. Moreover, BNOX has been shown to inhibit the activity of bacterial RNA polymerase, which is essential for bacterial growth and survival, leading to its antimicrobial activity.
Biochemical and Physiological Effects
BNOX has been reported to exhibit various biochemical and physiological effects. For instance, BNOX has been shown to induce apoptosis, a programmed cell death, in cancer cells, leading to its anticancer activity. Moreover, BNOX has been reported to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative stress and contribute to various diseases, including cancer and inflammation. Furthermore, BNOX has been shown to modulate the expression of various genes involved in cellular processes, such as cell cycle regulation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BNOX in lab experiments is its potent biological activity, which allows for the investigation of its potential therapeutic applications. Moreover, BNOX is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using BNOX is its low solubility in water, which may limit its bioavailability and hinder its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research of BNOX. One possible direction is to investigate its potential as a novel antimicrobial agent, especially against multidrug-resistant bacterial strains. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of various types of cancer. Furthermore, future studies may investigate the underlying mechanisms of BNOX's anti-inflammatory activity and its potential as a therapeutic agent for inflammatory diseases. Additionally, the development of BNOX derivatives with improved solubility and efficacy may enhance its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
BNOX has been studied for its potential biological activities, including its antimicrobial, anticancer, and anti-inflammatory properties. Several studies have reported that BNOX exhibits potent antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, BNOX has shown promising anticancer activity against different cancer cell lines, such as human breast cancer, lung cancer, and colon cancer. Furthermore, BNOX has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(4Z)-4-[(4-bromo-3-nitrophenyl)methylidene]-2-(2-chlorophenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrClN2O4/c17-11-6-5-9(8-14(11)20(22)23)7-13-16(21)24-15(19-13)10-3-1-2-4-12(10)18/h1-8H/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWJPJFYIXULLD-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])C(=O)O2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C\C3=CC(=C(C=C3)Br)[N+](=O)[O-])/C(=O)O2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-3-nitrobenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-4-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4843243.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(2-nitrophenoxy)acetamide](/img/structure/B4843252.png)
![N-(3-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4843268.png)



![4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)morpholine](/img/structure/B4843281.png)
![dimethyl 2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4843287.png)
![N-({2-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]hydrazino}carbonothioyl)-9H-xanthene-9-carboxamide](/img/structure/B4843297.png)
![N-(2,6-dimethylphenyl)-3-[(1-naphthyloxy)methyl]benzamide](/img/structure/B4843305.png)

![1-ethyl-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4843314.png)
![N-[5-(acetylamino)-2-methoxybenzyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4843334.png)
![1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4843338.png)